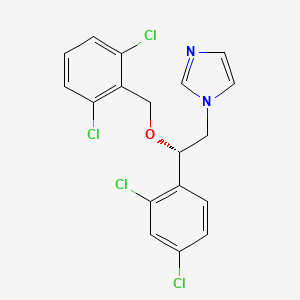![molecular formula C20H24N2O B1261743 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1261743.png)
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is a synthetic compound known for its potential pharmacological properties. It has been studied for its ability to modulate ion channels, particularly the KCNQ2 channels, which are involved in neuronal excitability .
準備方法
The synthesis of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-phenylbutanoyl chloride with 2-pyrrolidin-1-ylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It serves as a model compound for studying the effects of structural modifications on ion channel modulation.
Biology: It is used in research to understand its effects on neuronal excitability and potential therapeutic applications for neurological disorders.
作用機序
The primary mechanism of action of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide involves the inhibition of KCNQ2 channels. These channels are crucial for regulating neuronal excitability. By inhibiting these channels, the compound can reduce neuronal firing, which may be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy .
類似化合物との比較
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is unique due to its specific structural features that allow it to effectively inhibit KCNQ2 channels. Similar compounds include:
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide: Another compound in the same series, known for its ability to modulate ion channels.
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)propionamide: Similar in structure but with different pharmacological properties.
These compounds share structural similarities but differ in their specific effects on ion channels and their potential therapeutic applications.
特性
分子式 |
C20H24N2O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23) |
InChIキー |
FROGGFONBYACJB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
同義語 |
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide ML252 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





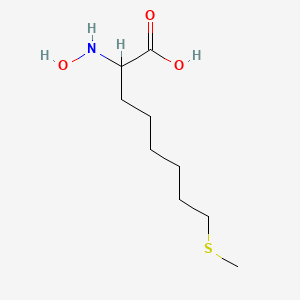
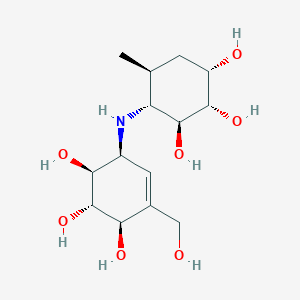

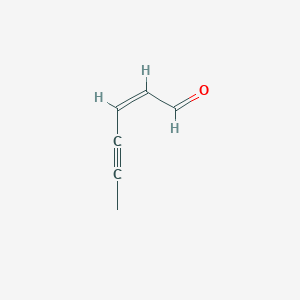

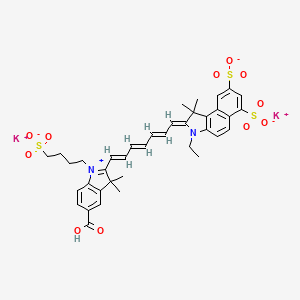

![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)

